molecular formula C19H11N3O4 B14510769 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine CAS No. 62799-30-8

2,7-Dinitro-N-phenyl-9H-fluoren-9-imine

Cat. No.: B14510769
CAS No.: 62799-30-8
M. Wt: 345.3 g/mol
InChI Key: MYQFRVMCKPMNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dinitro-N-phenyl-9H-fluoren-9-imine is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of nitro groups at the 2 and 7 positions and a phenyl group attached to the nitrogen atom at the 9 position of the fluorene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 9-fluorenone with 4-chloroaniline in the presence of p-toluenesulfonic acid in toluene . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dinitro-N-phenyl-9H-fluoren-9-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2,7-diamino-N-phenyl-9H-fluoren-9-imine.

Scientific Research Applications

2,7-Dinitro-N-phenyl-9H-fluoren-9-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dinitro-9-fluorenone: Similar structure but lacks the phenyl group attached to the nitrogen atom.

    2,4,7-Trinitro-9-fluorenone: Contains an additional nitro group compared to 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine.

    Phenylfluorone: A related compound with different functional groups

Uniqueness

This compound is unique due to the presence of both nitro and phenyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.

Properties

CAS No.

62799-30-8

Molecular Formula

C19H11N3O4

Molecular Weight

345.3 g/mol

IUPAC Name

2,7-dinitro-N-phenylfluoren-9-imine

InChI

InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)19(17(15)10-13)20-12-4-2-1-3-5-12/h1-11H

InChI Key

MYQFRVMCKPMNBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.